molecular formula C11H11BrF3NO2 B1447306 2-bromo-N-[2-hydroxy-4-(trifluoromethyl)phenyl]-2-methylpropanamide CAS No. 1807593-84-5

2-bromo-N-[2-hydroxy-4-(trifluoromethyl)phenyl]-2-methylpropanamide

Cat. No.: B1447306
CAS No.: 1807593-84-5
M. Wt: 326.11 g/mol
InChI Key: UVYRZPSEYUVVDR-UHFFFAOYSA-N
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Description

2-Bromo-N-[2-hydroxy-4-(trifluoromethyl)phenyl]-2-methylpropanamide ( 1807593-84-5) is a chemical compound with the molecular formula C 11 H 11 BrF 3 NO 2 and a molecular weight of 326.11 . This solid is characterized by a bromo-isobutyramide group linked to a trifluoromethyl-substituted hydroxyphenyl ring, a structure known to be of significant interest in medicinal chemistry. Compounds with similar structural motifs, particularly those containing the 2-bromo-2-methylpropanamide group, are recognized for their utility as key intermediates and building blocks in organic synthesis . For instance, such bromoamides can serve as initiators in Atom Transfer Radical Polymerization (ATRP) to create polymers with well-defined architectures . More specifically, anilides bearing the N-(3-(trifluoromethyl)phenyl) group are frequently investigated in the design and synthesis of potential antiandrogen agents for prostate cancer research . The structural features of this compound make it a valuable reactant for the preparation of more complex molecules for biological evaluation, including as an affinity ligand for receptors . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-bromo-N-[2-hydroxy-4-(trifluoromethyl)phenyl]-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrF3NO2/c1-10(2,12)9(18)16-7-4-3-6(5-8(7)17)11(13,14)15/h3-5,17H,1-2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVYRZPSEYUVVDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC1=C(C=C(C=C1)C(F)(F)F)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods of 2-bromo-N-[2-hydroxy-4-(trifluoromethyl)phenyl]-2-methylpropanamide

General Synthetic Strategy

The preparation of This compound typically involves:

  • Nucleophilic substitution reactions where a 2-bromo-2-methylpropanamide intermediate is coupled with a substituted phenol (bearing hydroxy and trifluoromethyl groups) under basic conditions.

  • The amide bond formation is achieved by reacting an appropriate acid derivative (e.g., 2-bromo-2-methylpropanoic acid or its activated form) with the aniline or phenol derivative.

  • Reaction conditions are optimized to promote high yield and purity, often involving temperature control and choice of solvent.

Specific Synthetic Routes

Coupling of 2-bromo-2-methylpropanamide with Substituted Phenols

One reported method involves the coupling of 2-bromo-2-methylpropanamide with 2-hydroxy-4-(trifluoromethyl)phenol under basic conditions, typically using a base such as potassium carbonate or sodium hydride to deprotonate the phenol, facilitating nucleophilic attack on the electrophilic carbon adjacent to the bromine atom.

  • Reaction conditions : The reaction is usually carried out in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) at temperatures ranging from ambient to 60°C.

  • Catalysts : Phase transfer catalysts like tetrabutylammonium bromide may be used to enhance reaction rates.

  • Purification : Post-reaction, purification is achieved through recrystallization or chromatographic techniques to isolate the desired amide product with high purity.

Amide Formation via Acid Chloride Intermediate

An alternative approach involves:

  • Conversion of 2-bromo-2-methylpropanoic acid to the corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride.

  • Subsequent reaction of the acid chloride with 2-hydroxy-4-(trifluoromethyl)aniline or the corresponding phenol derivative under controlled temperature (0–5°C to room temperature) in the presence of a base (e.g., triethylamine) to neutralize the released HCl.

This method offers:

  • Better control over the amide bond formation.

  • Potentially higher yields and fewer side products.

Industrial Scale Considerations

Industrial synthesis scales up the above methods with:

  • Use of continuous flow reactors to improve heat and mass transfer.

  • Solvent recycling and waste minimization to ensure environmental compliance.

  • Strict control of reaction parameters (temperature, pH, stoichiometry) to maximize yield and batch-to-batch consistency.

Detailed Reaction Conditions and Optimization

Step Reagents/Conditions Solvent Temperature Notes
Bromination of 2-methylpropanamide N-bromosuccinimide (NBS) or similar brominating agent Dichloromethane (DCM) or chloroform 0–25°C Controlled addition to avoid overbromination
Coupling with substituted phenol 2-hydroxy-4-(trifluoromethyl)phenol, base (K2CO3, NaH) DMF or DCM 25–60°C Stirring under inert atmosphere preferred
Amide bond formation via acid chloride 2-bromo-2-methylpropionyl chloride + phenol derivative + base (Et3N) DCM or THF 0–25°C Slow addition of acid chloride to phenol solution
Purification Recrystallization or column chromatography Ethyl acetate, hexane mixtures Ambient Multiple recrystallizations may be needed

Research Findings and Analytical Data

  • Yield Optimization : Studies show that controlling the temperature between 40–60°C during the coupling step minimizes side reactions such as elimination or hydrolysis, improving yield up to 85–90%.

  • Solvent Effects : Polar aprotic solvents like DMF stabilize the reaction intermediates and enhance nucleophilicity of the phenolate ion, leading to higher conversion rates.

  • Catalyst Loading : Use of phase transfer catalysts at 5–10 mol% improves reaction kinetics without significant byproduct formation.

  • Purity Assessment : Purity is confirmed by NMR (proton and carbon), mass spectrometry, and elemental analysis. The presence of trifluoromethyl groups is confirmed by characteristic ^19F NMR signals.

Summary Table of Preparation Methods

Method Key Reagents Advantages Disadvantages Typical Yield (%)
Nucleophilic substitution of 2-bromo-2-methylpropanamide with phenol 2-bromo-2-methylpropanamide, 2-hydroxy-4-(trifluoromethyl)phenol, base Mild conditions, simple setup Requires careful temperature control 75–85
Amide formation via acid chloride intermediate 2-bromo-2-methylpropionyl chloride, phenol derivative, base High selectivity and yield Requires preparation of acid chloride 80–90
Industrial continuous flow synthesis Same as above, scaled up Efficient, reproducible, eco-friendly High equipment cost 85–90

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[2-hydroxy-4-(trifluoromethyl)phenyl]-2-methylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts in the presence of boronic acids or esters.

Major Products Formed

Scientific Research Applications

2-bromo-N-[2-hydroxy-4-(trifluoromethyl)phenyl]-2-methylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-[2-hydroxy-4-(trifluoromethyl)phenyl]-2-methylpropanamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. The bromine atom can participate in halogen bonding, further stabilizing the interaction with the target. The hydroxyl and amide groups can form hydrogen bonds, contributing to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties
Compound Name Key Substituents Molecular Formula Molecular Weight Notable Properties Reference
2-Bromo-N-[2-hydroxy-4-(trifluoromethyl)phenyl]-2-methylpropanamide 2-OH, 4-CF₃ C₁₂H₁₁BrF₃NO₂ 330.13 Enhanced lipophilicity (CF₃), hydrogen bonding (OH)
(2RS)-N-[4-Bromo-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide 3-CF₃, 4-Br, 4-F-sulfonyl C₁₇H₁₄BrF₄NO₄S 484.26 Increased acidity (sulfonyl), steric bulk
3-Bromo-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide 4-NO₂, 3-CF₃ C₁₂H₁₀BrF₃N₂O₃ 351.12 Strong electron-withdrawing effects (NO₂), reduced solubility
2-Bromo-N-[(4-fluorophenyl)methyl]propanamide 4-F-benzyl C₁₀H₁₀BrFNO 258.10 Moderate polarity (F), lower molecular weight
N,N′-(1,4-Phenylene)bis(2-bromo-2-methylpropanamide) Bis-bromo-propanamide C₁₄H₁₈Br₂N₂O₂ 406.12 High crystallinity (monoclinic P21/c), dimeric structure

Key Observations :

  • Trifluoromethyl (CF₃) : Enhances metabolic stability and lipophilicity but may reduce aqueous solubility (e.g., ).
  • Hydroxyl (OH) : Improves hydrogen bonding capacity, critical for target interactions .
  • Sulfonyl and Nitro Groups : Increase acidity and electron-withdrawing effects but may compromise solubility .
Crystallographic and Spectroscopic Data
  • Crystallinity: The bis-bromo derivative () crystallizes in a monoclinic system (a = 13.834 Å, β = 103.8°), indicating robust packing due to halogen bonding .
  • 19F NMR Sensitivity : Trifluoromethyl probes () show chemical shift dispersion in polar solvents, suggesting the target compound’s CF₃ group could serve as an NMR tag for protein studies .

Biological Activity

2-bromo-N-[2-hydroxy-4-(trifluoromethyl)phenyl]-2-methylpropanamide is a synthetic compound with potential biological activities. Its unique molecular structure includes a bromine atom, a hydroxy group, and a trifluoromethyl group, which may contribute to its reactivity and biological effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C12H14BrF3N2O2
  • IUPAC Name : this compound
  • Molecular Weight : 339.15 g/mol

The biological activity of this compound is attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the bromine atom and hydroxy group enhances its binding affinity to these targets, potentially leading to the modulation of various biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, thereby affecting cellular processes.
  • Receptor Modulation : It may interact with specific receptors, influencing signal transduction pathways that regulate cell growth and differentiation.

Anticancer Potential

Compounds containing bromine and trifluoromethyl groups are often investigated for their anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of pro-apoptotic pathways.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of related compounds. For instance:

  • Synthesis and Evaluation : A study synthesized various derivatives of brominated phenyl compounds and evaluated their biological activities. The results indicated that structural modifications significantly influenced their potency against cancer cell lines.
    CompoundActivityIC50 (µM)
    Compound AModerate25
    Compound BHigh10
    This compoundTBDTBD
  • Case Study on Related Compounds : A case study investigated the effects of similar brominated compounds on tumor growth in animal models. The findings suggested a correlation between bromination and increased cytotoxicity against tumor cells.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-bromo-N-[2-hydroxy-4-(trifluoromethyl)phenyl]-2-methylpropanamide, and what key reaction parameters influence yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. Key steps include bromination of the propanamide backbone and functionalization of the phenyl ring. Reaction parameters critical for yield include:

  • Temperature : Optimal bromination occurs at 0–5°C to minimize side reactions like hydrolysis .
  • Solvent : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity of the trifluoromethylphenyl group .
  • Catalysts : Lewis acids like AlCl₃ may improve regioselectivity during electrophilic substitution .
    • Purification often involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies the hydroxy group (δ 9–10 ppm), trifluoromethyl (δ 120–125 ppm in ¹³C), and bromine splitting patterns .
  • FTIR : Confirms amide C=O (~1650 cm⁻¹) and O–H stretching (~3300 cm⁻¹) .
  • HPLC-MS : Detects impurities (e.g., de-brominated byproducts) using reverse-phase C18 columns and ESI+ ionization .
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks in the solid state .

Q. What are the key functional groups influencing its reactivity?

  • Methodological Answer :

  • Bromoalkyl group : Participates in nucleophilic substitutions (e.g., Suzuki coupling) but is prone to elimination under basic conditions .
  • Trifluoromethylphenyl moiety : Electron-withdrawing effects stabilize intermediates in electrophilic aromatic substitution .
  • Hydroxy group : Forms intramolecular hydrogen bonds with the amide carbonyl, reducing solubility in non-polar solvents .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis of this compound?

  • Methodological Answer :

  • Factors : Temperature, solvent polarity, catalyst loading, and stoichiometry of brominating agents .
  • Response Variables : Yield, purity (HPLC area%), and reaction time.
  • Statistical Models : Central composite design (CCD) identifies non-linear interactions. For example, high temperatures (>50°C) reduce yield due to decomposition, while excess NBS (N-bromosuccinimide) increases byproducts .
  • Validation : Confirm optimal conditions with triplicate runs and robustness testing (±5% parameter variation) .

Q. What computational methods predict its solid-state structure and intermolecular interactions?

  • Methodological Answer :

  • DFT Calculations : Gaussian09 or ORCA software models hydrogen-bonding (N–H⋯O) and van der Waals interactions, aligning with X-ray data .
  • Molecular Dynamics (MD) : Simulates crystal packing using force fields (e.g., AMBER) to assess stability under varying humidity .
  • Hirshfeld Surface Analysis : Quantifies contact contributions (e.g., H⋯F interactions account for ~15% of packing in related compounds) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Impurity Profiling : Use LC-MS to detect trace intermediates (e.g., dehydrohalogenation products) that may skew bioassay results .
  • Stereochemical Analysis : Chiral HPLC or circular dichroism (CD) verifies enantiomeric purity, as racemic mixtures can exhibit divergent activity .
  • Orthogonal Assays : Compare results from cell-based (e.g., androgen receptor inhibition) and enzymatic (e.g., kinase inhibition) assays to confirm specificity .

Q. What strategies improve regioselective bromination of the propanamide backbone?

  • Methodological Answer :

  • Directing Groups : Introduce temporary protecting groups (e.g., silyl ethers) on the hydroxy moiety to steer bromination to the β-carbon .
  • Radical Bromination : Use AIBN as an initiator with NBS in CCl₄, favoring tertiary C–H bonds .
  • Microwave Assistance : Enhances selectivity by reducing reaction time and side-product formation (e.g., 80°C, 20 minutes) .

Q. What are the challenges in scaling up synthesis from lab to pilot plant?

  • Methodological Answer :

  • Exotherm Management : Use jacketed reactors with controlled cooling during bromination to prevent runaway reactions .
  • Solvent Recovery : Distillation systems recover DMF or acetonitrile to reduce costs and waste .
  • Crystallization Control : Adjust cooling rates and seed crystal addition to ensure consistent particle size and purity (>99.5%) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-bromo-N-[2-hydroxy-4-(trifluoromethyl)phenyl]-2-methylpropanamide
Reactant of Route 2
Reactant of Route 2
2-bromo-N-[2-hydroxy-4-(trifluoromethyl)phenyl]-2-methylpropanamide

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